![molecular formula C13H25N3O3 B2627747 tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate CAS No. 1188964-80-8](/img/structure/B2627747.png)
tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
This compound has been used in the design and synthesis of novel arylurea derivatives of aryloxy (1-phenylpropyl) alicyclic diamines with antimicrobial activity against multidrug-resistant Gram-positive bacteria . It showed antibacterial activity against Staphylococcus aureus (methicillin-resistant, MRSA; vancomycin-intermediate, VISA) and Enterococcus faecium (vancomycin-resistant, VREfm) at low concentrations .
Anti-Biofilm Properties
The compound also showed potency against biofilm-forming S. aureus and Staphylococcus epidermidis (including linezolid-resistant, LRSE) strains . This makes it a potential candidate for the development of novel antibacterial agents.
Selectivity Over Mammalian Cells
The compound demonstrated selectivity over mammalian cells (lung MCR-5 and skin BJ fibroblast cell lines) and showed no hemolytic properties toward horse erythrocytes . This suggests its potential for therapeutic applications with minimal side effects.
4. tert-Butylation of Carboxylic Acids and Alcohols The compound can be used in a simple and safe tert-butylation reaction. Treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate directly afforded tert-butyl esters with free amino groups quickly and in good yields . In addition, various carboxylic acids and alcohols without amino groups were converted into tert-butyl esters and ethers, respectively, in high yields .
Synthesis of Arylurea Derivatives
The compound is used in the synthesis of arylurea derivatives of aryloxy (1-phenylpropyl) alicyclic diamines . These derivatives have shown promising results in antimicrobial studies.
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[1-(ethylcarbamoyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-5-14-11(17)16-8-6-10(7-9-16)15-12(18)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQYBPAVKCPHOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-(ethylcarbamoyl)piperidin-4-ylcarbamate |
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